molecular formula C21H24N6O3 B12168761 4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12168761
M. Wt: 408.5 g/mol
InChI Key: HBFMXPXBCUUPNA-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydropyridine ring, a tetrazole moiety, and a tetrahydrofuran group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The tetrazole and tetrahydrofuran groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving dihydropyridine and tetrazole moieties.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The dihydropyridine ring can interact with calcium channels, while the tetrazole moiety can bind to various enzymes and receptors. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Losartan: A tetrazole-containing angiotensin II receptor antagonist used in the treatment of hypertension.

    Tetrahydrofuran derivatives: Compounds with various industrial and pharmaceutical applications.

Uniqueness

4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is unique due to its combination of dihydropyridine, tetrazole, and tetrahydrofuran moieties. This unique structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-[(1-phenyltetrazol-5-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H24N6O3/c1-14-11-15(2)26(13-17-9-6-10-30-17)21(29)19(14)20(28)22-12-18-23-24-25-27(18)16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3,(H,22,28)

InChI Key

HBFMXPXBCUUPNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCC3=NN=NN3C4=CC=CC=C4)C

Origin of Product

United States

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